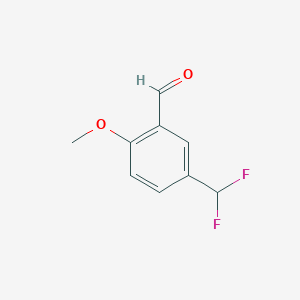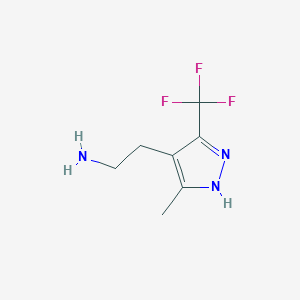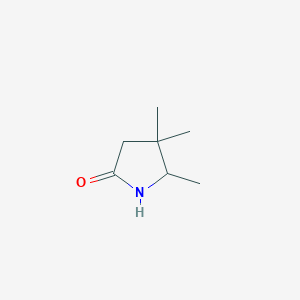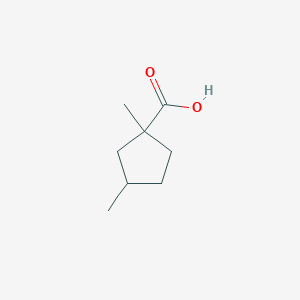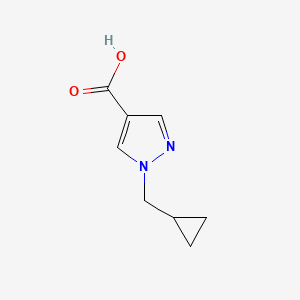
5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole
Übersicht
Beschreibung
“5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole” is an organic compound that contains a chlorine and trifluoromethyl group attached to the imidazole ring . It has garnered significant attention due to its unique structure and potential applications.
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One method involves the reaction of 2-aminothiazole with chloroacetaldehyde and trifluoromethyl iodide in the presence of a base. Another method involves the reaction of 2-aminothiazole with chloroacetyl chloride and trifluoromethyl lithium.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a carbon-containing imidazole . The presence of these elements bestows many of the distinctive physical-chemical properties observed with this class of compounds .Chemical Reactions Analysis
The chemical reactions of this compound involve an exchange between chlorine and fluorine atoms using trichloromethyl-imidazole . Another reaction relies on the assembly of imidazole from a trifluoromethyl-containing building block .Physical and Chemical Properties Analysis
This compound is a pale yellow-colored crystalline solid with a molecular weight of 231.67 g/mol. It has a boiling point of 252 °C and a melting point of 97-99 °C. The compound is soluble in polar solvents such as methanol, ethanol, and water.Wissenschaftliche Forschungsanwendungen
Reactivity and Transformation
One study focuses on the reactivity and transformation of related imidazole derivatives. The reaction of imidazole with 2-phenyl,4-chloromethylene-oxazol-5-one highlights a displacement of chlorine leading to different bond formations, suggesting potential for chemical synthesis and modification applications (Bish & Jones, 1984).
Structural Analysis
A detailed structural analysis of 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazole-2-yl]phenol, closely related to the compound , provides insights into the molecular geometry and potential intermolecular interactions, which are crucial for understanding its reactivity and applications in material science (Shraddha, Devika, & Begum, 2020).
Antitumor Applications
Research into antitumor imidazotetrazines, which includes the synthesis and chemistry of various imidazole derivatives, reveals their potential as broad-spectrum antitumor agents. This underlines the significance of imidazole derivatives in developing new anticancer drugs (Stevens et al., 1984).
Novel Synthesis Approaches
Studies also detail novel synthesis approaches for imidazole derivatives, offering potential pathways for creating new compounds with varied applications in medicinal chemistry and material science. For example, the microwave-assisted synthesis of benzimidazole derivatives containing a 1,2,4-triazol ring demonstrates an efficient procedure for producing compounds with good potential for lipase inhibition and antioxidant activities (Menteşe et al., 2013).
Corrosion Inhibition
The efficacy of imidazole derivatives in corrosion inhibition on mild steel in acidic solutions has been explored, showing the potential of these compounds in industrial applications where corrosion resistance is crucial. The study emphasizes the role of functional groups on the imidazole ring in enhancing corrosion inhibition efficiency (Prashanth et al., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2/c12-5-9-6-16-10(17-9)7-1-3-8(4-2-7)11(13,14)15/h1-4,6H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUABOHHWWZLTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1465904.png)
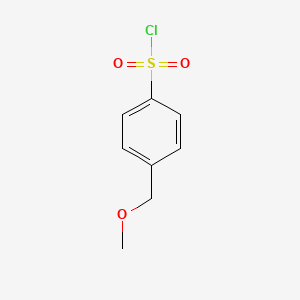
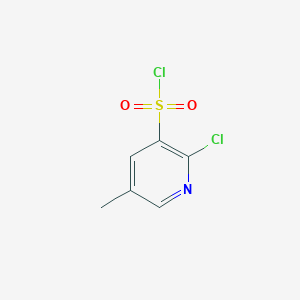
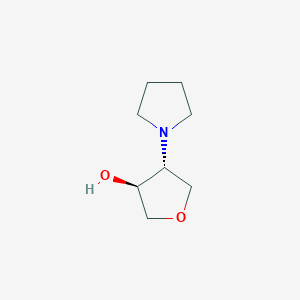

![2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride](/img/structure/B1465919.png)
